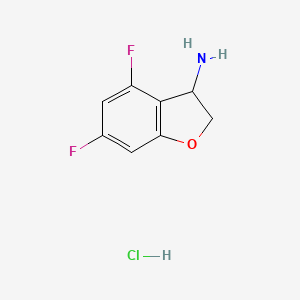

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

CAS No.: 1461713-34-7

Cat. No.: VC2869107

Molecular Formula: C8H8ClF2NO

Molecular Weight: 207.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461713-34-7 |

|---|---|

| Molecular Formula | C8H8ClF2NO |

| Molecular Weight | 207.6 g/mol |

| IUPAC Name | 4,6-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H7F2NO.ClH/c9-4-1-5(10)8-6(11)3-12-7(8)2-4;/h1-2,6H,3,11H2;1H |

| Standard InChI Key | OODMSVZNIGSFQH-UHFFFAOYSA-N |

| SMILES | C1C(C2=C(O1)C=C(C=C2F)F)N.Cl |

| Canonical SMILES | C1C(C2=C(O1)C=C(C=C2F)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is identified by the CAS registry number 1461713-34-7. It has a molecular formula of C8H8ClF2NO and a molecular weight of 207.6 g/mol. The compound belongs to the broader class of benzofuran derivatives, which are heterocyclic aromatic compounds containing a benzene ring fused to a furan ring. This particular derivative features two fluorine atoms at positions 4 and 6 on the benzene portion of the benzofuran scaffold, with an amine group at the 3-position of the dihydrofuran ring, present in the form of a hydrochloride salt.

Structural Significance

The benzofuran core represents a privileged structure in medicinal chemistry, with the bicyclic framework providing a specific spatial arrangement that appears crucial for biological activity in many applications. Research into similar compounds has demonstrated that disrupting this bicyclic scaffold or replacing it with alternative frameworks such as benzothiophene or indole can negatively impact biological activity, particularly anti-proliferative properties . The specific arrangement of substituents in 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, particularly the fluorine atoms and the amine functionality, likely contributes to its unique chemical and potential biological properties.

Table 1: Basic Properties of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1461713-34-7 |

| Molecular Formula | C8H8ClF2NO |

| Molecular Weight | 207.6 g/mol |

| Chemical Classification | Fluorinated benzofuran derivative |

| Physical State | Crystalline solid (typical for similar compounds) |

| Application Category | Research use only |

Synthesis and Preparation Methods

Related Synthetic Methodologies

Synthesis of related benzofuran compounds often begins with appropriately substituted phenols, which undergo various transformations to form the benzofuran ring system. In the synthesis of structurally similar compounds, key steps might include:

-

Formation of the benzofuran core structure through intramolecular cyclization reactions

-

Strategic introduction of fluorine atoms at the designated positions

-

Incorporation of the amine functionality at the 3-position

-

Conversion to the hydrochloride salt for stability and solubility purposes

For instance, the preparation of related compounds like 5-Bromo-7-(4-fluorophenyl)benzofuran-3-yl acetate involves the use of acetic acid and acetic anhydride with sodium acetate at elevated temperatures, as detailed in the literature . Similar methodologies might be adapted for the synthesis of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, with appropriate modifications to accommodate the different substitution pattern.

Chemical Reactivity and Properties

Reactive Centers

4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride contains several functional groups that contribute to its chemical reactivity:

Physicochemical Characteristics

The presence of fluorine atoms in the structure significantly influences the compound's physicochemical properties. Fluorine substitution typically enhances metabolic stability by protecting vulnerable sites from oxidative metabolism, alters the electronic distribution within the molecule, and can modify lipophilicity and pKa values of neighboring functional groups . The hydrochloride salt formation generally improves water solubility compared to the free base form, making it potentially more suitable for certain research applications requiring aqueous solutions.

| Application Area | Relevance | Key Structural Features |

|---|---|---|

| Kinase Inhibition | Potential for PAK4 inhibition | Benzofuran core, specific substitution pattern |

| Cancer Research | Related structures show anti-proliferative activity | Maintained bicyclic scaffold integrity |

| Medicinal Chemistry | Template for structure-activity relationship studies | Fluorine substitution, amine functionality |

| Synthetic Intermediates | Precursor for more complex molecules | Reactive amine group for further derivatization |

| Hazard Statement | Description | Relevant Precautions |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion, practice good hygiene |

| H315 | Causes skin irritation | Wear protective gloves, avoid skin contact |

| H319 | Causes serious eye irritation | Use eye protection, avoid eye contact |

| H335 | May cause respiratory irritation | Work in well-ventilated areas, use fume hoods |

Comparison with Related Compounds

Structural Analogues

Understanding the relationship between 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride and structurally related compounds provides valuable context for its potential applications and properties.

Table 4: Comparison of 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with Related Compounds

Structure-Activity Insights

Research on related benzofuran derivatives has revealed several important structure-activity insights that may be relevant to 4,6-Difluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride:

-

The benzofuran core appears critical for maintaining certain biological activities, with alterations to this bicyclic framework often resulting in reduced efficacy .

-

The substitution pattern on the furan ring significantly impacts pharmacological properties in related compounds .

-

The presence of fluorine substituents can enhance metabolic stability and modulate other pharmacokinetic properties, potentially making fluorinated derivatives particularly valuable for certain research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume